molecular formula C7H14O3 B11722702 (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid

(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid

Cat. No.: B11722702
M. Wt: 146.18 g/mol
InChI Key: ICRIJRMABYUYBG-PHDIDXHHSA-N
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Description

(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid is a chiral organic compound with significant importance in various fields of chemistry and biology It is characterized by its two stereocenters, which contribute to its unique properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of suitable precursors can yield the target compound with high enantiomeric purity. Another method involves the use of chiral auxiliaries, which can be attached to the precursor molecule to direct the formation of the desired stereoisomer during subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale asymmetric synthesis. This can include the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Additionally, resolution of racemic mixtures through crystallization or chromatography can be employed to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Industry: The compound is used in the production of fine chemicals and as a chiral intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the methyl groups can contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-hydroxy-2,4-dimethylpentanoic acid: The enantiomer of the target compound, which has different stereochemistry and potentially different biological activity.

    (2R,3R)-2,3-dihydroxybutanedioic acid: Another chiral compound with similar functional groups but different overall structure.

Uniqueness

(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where stereochemistry is critical, such as in the development of chiral drugs and catalysts.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

ICRIJRMABYUYBG-PHDIDXHHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(C)C)O)C(=O)O

Canonical SMILES

CC(C)C(C(C)C(=O)O)O

Origin of Product

United States

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